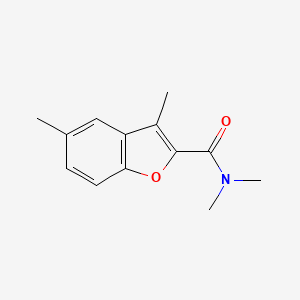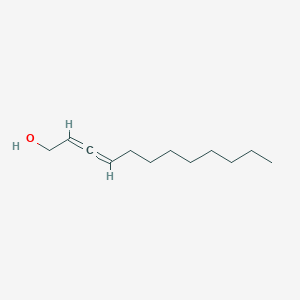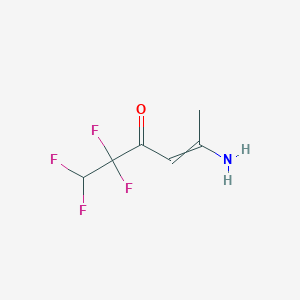
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide is a synthetic peptide compound It is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and glycine, with a phenylethyl group attached to the glycine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
化学反応の分析
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions involving the amide bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Conditions typically involve nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds leading to linear peptides.
Substitution: Modified peptides with altered side chains or backbone structures.
科学的研究の応用
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance its binding affinity and specificity. The peptide sequence can mimic natural substrates or inhibitors, modulating biological pathways and processes.
類似化合物との比較
Similar Compounds
- L-Tyrosyl-D-alanyl-L-phenylalanyl-L-methionine
- L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine
- Semaglutide
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-phenylethyl)glycinamide is unique due to the presence of the phenylethyl group, which can significantly influence its biological activity and binding properties. This structural feature distinguishes it from other similar peptides and may confer specific advantages in research and therapeutic applications.
特性
CAS番号 |
83579-05-9 |
|---|---|
分子式 |
C31H37N5O5 |
分子量 |
559.7 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[(2S)-1-oxo-1-[[2-oxo-2-(2-phenylethylamino)ethyl]amino]-3-phenylpropan-2-yl]amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C31H37N5O5/c1-21(35-30(40)26(32)18-24-12-14-25(37)15-13-24)29(39)36-27(19-23-10-6-3-7-11-23)31(41)34-20-28(38)33-17-16-22-8-4-2-5-9-22/h2-15,21,26-27,37H,16-20,32H2,1H3,(H,33,38)(H,34,41)(H,35,40)(H,36,39)/t21-,26+,27+/m1/s1 |
InChIキー |
NDLJXQAHKHQCKP-AIGMYPEUSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)






![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)

![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)

